4-Bromo-1-fluoro-2-methylnaphthalene
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Overview
Description
4-Bromo-1-fluoro-2-methylnaphthalene is an organic compound with the molecular formula C₁₁H₈BrF It is a derivative of naphthalene, characterized by the presence of bromine, fluorine, and a methyl group on the naphthalene ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Bromo-1-fluoro-2-methylnaphthalene might also interact with various biological targets.
Mode of Action
Brominated compounds often undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. This could potentially result in changes to the target molecule’s structure and function.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 23908 suggests that it could potentially be absorbed and distributed in the body. The presence of bromine and fluorine atoms might also influence its metabolic stability and excretion.
Result of Action
Given the potential for nucleophilic substitution reactions , the compound could potentially alter the structure and function of its target molecules, leading to various downstream effects.
Biochemical Analysis
Biochemical Properties
4-Bromo-1-fluoro-2-methylnaphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds . This compound’s interactions with enzymes and proteins are crucial for its role in catalyzing specific biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, it has been observed to impact gene expression, leading to changes in the production of specific proteins that are essential for cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can participate in oxidation-reduction reactions, where it undergoes chemical transformations mediated by enzymes such as cytochrome P450 . These interactions can influence the overall metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-methylnaphthalene typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of 1-substituted naphthalene, followed by hypochlorite oxidation to form the corresponding naphthoic acid. This intermediate is then reduced using lithium aluminum hydride to yield the carbinol, which undergoes bromination and fluorination to produce the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoro-2-methylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-Bromo-1-fluoro-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-(Bromomethyl)naphthalene
- 4-Bromo-2-fluoroanisole
Comparison: 4-Bromo-1-fluoro-2-methylnaphthalene is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both bromine and fluorine atoms allows for selective substitution reactions, which can be advantageous in synthetic chemistry.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-methylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPOCMCUVUHCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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